molecular formula C15H25NO3S B2457453 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone CAS No. 1448044-84-5

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone

Cat. No. B2457453
CAS RN: 1448044-84-5
M. Wt: 299.43
InChI Key: FNHIVRTZGUICFS-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Studies

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone and its derivatives have been a subject of study due to their unique structural properties and potential biological activities. For instance, the synthesis of substituted azetidinones has attracted attention due to their biological and pharmacological potencies. A study by Jagannadham et al. (2019) focuses on the design and synthesis of 2-azetidinones scaffolds, demonstrating the process of synthesizing compounds with various aromatic aldehydes, highlighting the relevance of sulfonamide rings and their derivatives in medicinal chemistry (Jagannadham et al., 2019).

Photochromic Azo Dyes

Research by Mahmoodi et al. (2013) on new 1,3-diazabicyclo-[3.1.0]hex-3-ene photochromic azo dyes, synthesized via a three-component reaction, including azetidin-2-yl methanone derivatives, offers insights into the photochromic structural behavior relationship of these dyes. Such studies are crucial for developing advanced materials with potential applications in optical storage devices (Mahmoodi et al., 2013).

Catalytic Asymmetric Additions

The evaluation of enantiopure compounds, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric additions to aldehydes, showcases the potential of azetidinone derivatives in asymmetric synthesis. Wang et al. (2008) demonstrate high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, indicating the utility of azetidinone-based compounds in the synthesis of chiral molecules (Wang et al., 2008).

Radical Cyclizations and Heterocycle Synthesis

Okano et al. (1996) explored the generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone and its application in the synthesis of fused nitrogen heterocycles with a trifluoromethyl group at the bridgehead position. The study highlights the versatility of azetidinone derivatives in constructing complex molecular structures through radical cyclization processes (Okano et al., 1996).

Enantiodiscrimination and Chiral Analysis

Aziridin-2-yl methanols, closely related to azetidinones, have been used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. Research by Malinowska et al. (2020) demonstrates the potential of optically pure aziridin-2-yl methanols in determining the enantiomeric excess of compounds, providing a useful tool for chiral analysis in synthetic and analytical chemistry (Malinowska et al., 2020).

properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c17-15(12-6-4-5-7-12)16-10-14(11-16)20(18,19)13-8-2-1-3-9-13/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHIVRTZGUICFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone

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